

Application Note: Determination of Dezapelisib IC50 Values for PI3K Isoforms

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Compound of Interest		
Compound Name:	Dezapelisib	
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Abstract

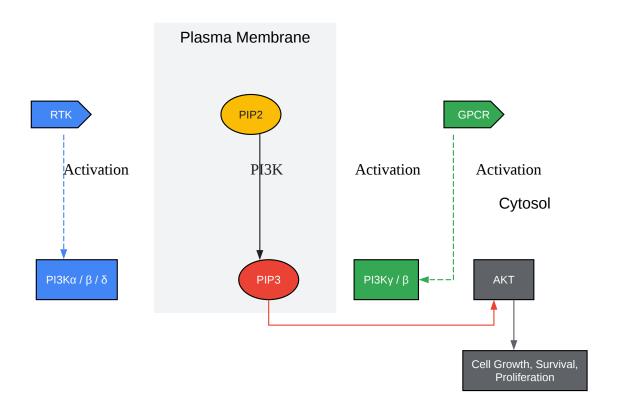
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Dezapelisib** (also known as INCB040093) against the four Class I phosphoinositide 3-kinase (PI3K) isoforms (α , β , γ , δ). **Dezapelisib** is a potent and selective inhibitor of the PI3K delta (PI3K δ) isoform, a critical signaling molecule in B-cells.[1][2][3] Characterizing its inhibitory activity and selectivity across all PI3K isoforms is crucial for understanding its mechanism of action and potential therapeutic applications in B-cell malignancies.[4] This note includes an overview of the PI3K signaling pathway, the biochemical potency of **Dezapelisib**, and a comprehensive, step-by-step in vitro kinase assay protocol using a luminescence-based method to measure ADP production.

The PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Class I PI3Ks are heterodimeric enzymes activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn



modulates a host of cellular functions. The four Class I PI3K catalytic isoforms (p110 α , p110 β , p110 γ , and p110 δ) have distinct expression patterns and roles in cellular signaling.[5]



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Caption: The Class I PI3K Signaling Pathway.

Dezapelisib (INCB040093) Potency and Selectivity

Dezapelisib is a potent inhibitor of PI3K δ with an IC50 value of approximately 31 nM.[1] It demonstrates high selectivity, with inhibitory potency that is 74- to over 900-fold greater for the δ isoform compared to other PI3K family members.[2][4] This selectivity is critical for its targeted action in B-cell-driven malignancies, as PI3K δ is primarily expressed in leukocytes.[6]



PI3K Isoform	IC50 (nM)	Selectivity vs. PI3Kδ (Fold)
ΡΙ3Κα (ρ110α)	~28,000	>900x
ΡΙ3Κβ (p110β)	>28,000	>900x
РІЗКу (р110у)	~2,300*	~74x
ΡΙ3Κδ (p110δ)	31	1x

Note: IC50 values for α , β , and y isoforms are estimated based on the reported PI3K δ IC50 of 31 nM and the minimum selectivity ratios of >900-fold (for α/β) and 74-fold (for y) as described in the literature.[1][2][4] Actual values should be determined experimentally.

Principle of the Kinase Assay

The IC50 value of **Dezapelisib** against each PI3K isoform can be determined using an in vitro biochemical assay that measures the enzymatic activity of the kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps:

- Kinase Reaction: The PI3K enzyme phosphorylates its lipid substrate (e.g., PIP2), converting ATP to ADP. The reaction is carried out in the presence of varying concentrations of the inhibitor (Dezapelisib).
- ADP Detection: After the kinase reaction is stopped, a detection reagent is added to convert
 the generated ADP into ATP. A second reagent then uses this newly synthesized ATP in a
 luciferase/luciferin reaction to produce a light signal.

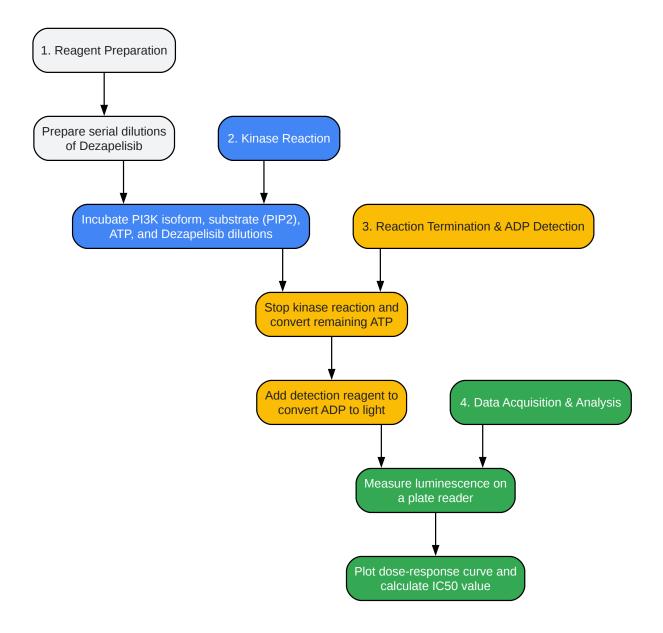
The amount of light (luminescence) generated is directly proportional to the amount of ADP produced and thus reflects the PI3K enzyme's activity. As the concentration of **Dezapelisib**



increases, kinase activity is inhibited, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.

Experimental Workflow

The overall workflow for determining the IC50 values involves preparing the reagents, performing the kinase reaction across a range of inhibitor concentrations, detecting the signal, and analyzing the resulting data.



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Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocol

This protocol is based on the principles of the ADP-Glo™ Kinase Assay. Reagent volumes and concentrations may need optimization depending on the specific activity of the enzyme batch.

5.1 Materials and Reagents

- Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)
- Dezapelisib (INCB040093)
- Kinase Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Adenosine 5'-triphosphate (ATP)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 μg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
- DMSO (for inhibitor dilution)
- White, opaque 384-well assay plates
- Multichannel pipettes and reagent reservoirs
- Plate reader capable of measuring luminescence

5.2 Reagent Preparation

- Dezapelisib Serial Dilution:
 - Prepare a 10 mM stock solution of **Dezapelisib** in 100% DMSO.
 - Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from a 1 mM intermediate dilution, dilute to 333 μM, 111 μM, and so on.



- Prepare a final 5X working concentration of each dilution in the kinase assay buffer. The final DMSO concentration in the well should not exceed 1%.
- Enzyme and Substrate Preparation:
 - Prepare a 2X enzyme solution for each PI3K isoform in the kinase assay buffer at a concentration optimized for linear signal generation within the incubation time.
 - Prepare a 2X substrate/ATP solution containing PIP2 and ATP at their final desired concentrations (e.g., 100 μM PIP2 and 25 μM ATP) in the kinase assay buffer.

5.3 Assay Procedure

- Add Inhibitor: To the wells of a 384-well plate, add 5 μL of the 5X Dezapelisib serial dilutions. For control wells, add 5 μL of buffer with the same percentage of DMSO.
 - 100% Activity Control (No Inhibitor): Wells containing buffer + DMSO.
 - 0% Activity Control (No Enzyme): Wells containing buffer + DMSO.
- Add Enzyme: Add 10 μL of the 2X PI3K enzyme solution to all wells except the "No Enzyme" controls. Add 10 μL of kinase buffer to the "No Enzyme" wells.
- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Kinase Reaction: Add 10 μ L of the 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 25 μ L.
- Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
- Stop Reaction and Detect ADP:
 - Add 25 μL of ADP-Glo[™] Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.



- \circ Add 50 μ L of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-40 minutes at room temperature to stabilize the signal.
- Measure Luminescence: Read the plate on a luminometer.

5.4 Data Analysis

- Data Normalization:
 - Subtract the average signal from the "No Enzyme" control wells (background) from all other data points.
 - Normalize the data by setting the average signal of the "No Inhibitor" control as 100% activity and the background-subtracted "No Enzyme" control as 0% activity.
 - Calculate the percent inhibition for each **Dezapelisib** concentration: % Inhibition = 100 ((Signal_Inhibitor / Signal_NoInhibitor) * 100)
- IC50 Calculation:
 - Plot the percent inhibition against the logarithm of the **Dezapelisib** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
 - The IC50 is the concentration of **Dezapelisib** that produces 50% inhibition of kinase activity.

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